

commercial availability and suppliers of 1-Propionylpiperidine-3-carboxylic acid

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Compound of Interest

Compound Name: *1-Propionylpiperidine-3-carboxylic acid*

Cat. No.: *B1284664*

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In-Depth Technical Guide: 1-Propionylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the acquisition and synthesis of **1-Propionylpiperidine-3-carboxylic acid**. Due to its limited commercial availability as a stock chemical, this guide focuses on two primary pathways for obtaining the compound: custom synthesis by a specialized supplier and in-house laboratory synthesis.

Commercial Availability and Custom Synthesis

Direct commercial suppliers for **1-Propionylpiperidine-3-carboxylic acid** as a readily available, off-the-shelf compound have not been identified. For researchers requiring this specific molecule, the most viable procurement route is through custom synthesis services. Numerous chemical manufacturing companies specialize in producing novel or rare compounds on a contract basis.

Below is a table of reputable suppliers offering custom chemical synthesis services. These companies have extensive experience in organic synthesis, including the modification of heterocyclic compounds like piperidine derivatives.

Table 1: Potential Custom Synthesis Suppliers

Supplier	Services Offered	Geographic Location
Enamine	Custom synthesis from milligram to kilogram scale, expertise in a wide range of organic compounds.	Kyiv, Ukraine
Otava Chemicals	Custom synthesis of organic molecules, design and synthesis of compound libraries, and route scouting. [1]	Vaughan, Ontario, Canada
BOC Sciences	Custom chemical synthesis and manufacturing for various industries, including biotechnology and pharmaceuticals. [2]	Shirley, NY, USA
Biosynth	Custom synthesis of complex molecules, with expertise in carbohydrate and nucleoside chemistry. [3]	Staad, Switzerland
TCI America	Custom synthesis of specialty organic chemicals, with capabilities from R&D to high-volume manufacturing. [4]	Portland, OR, USA

When requesting a quote for custom synthesis, it is advisable to provide the desired quantity, purity specifications, and any relevant analytical data required.

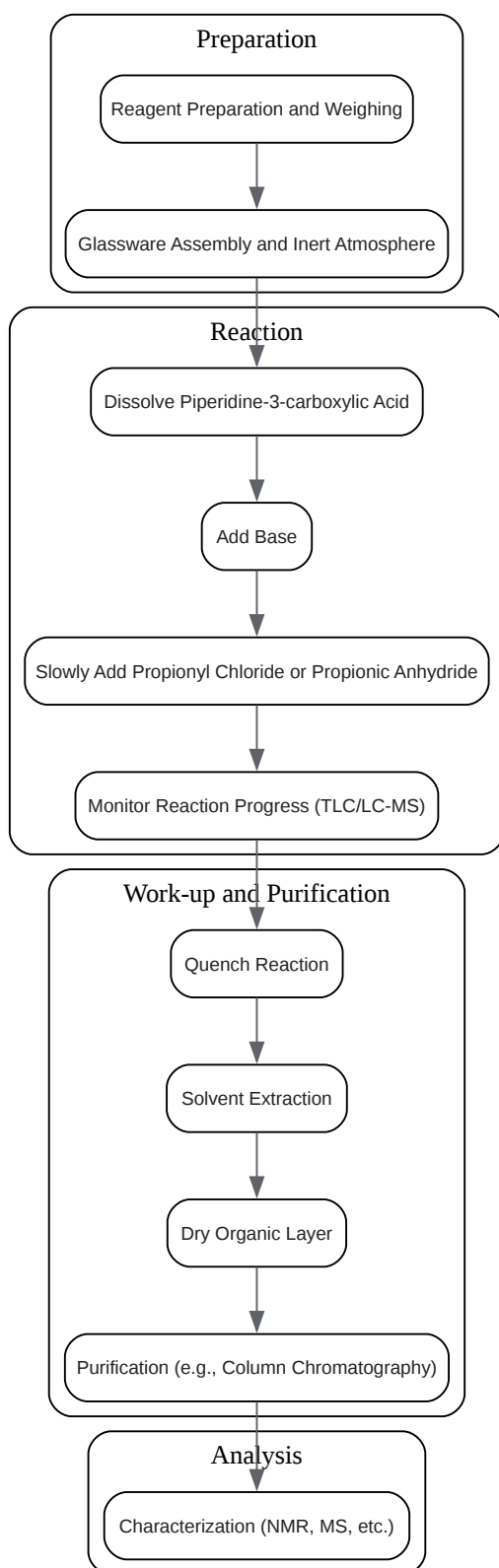
In-House Synthesis: N-Acylation of Piperidine-3-carboxylic Acid

For laboratories equipped for organic synthesis, **1-Propionylpiperidine-3-carboxylic acid** can be prepared through the N-acylation of piperidine-3-carboxylic acid. This reaction involves the

formation of an amide bond between the secondary amine of the piperidine ring and a propionyl group.

Synthesis Workflow

The general workflow for the synthesis and purification of **1-Propionylpiperidine-3-carboxylic acid** is depicted in the following diagram.



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Caption: A general workflow for the synthesis of **1-Propionylpiperidine-3-carboxylic acid**.

Reagents and Materials

The following table lists the necessary reagents for the synthesis. Properties are sourced from publicly available data.

Table 2: Reagents for Synthesis

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Piperidine-3-carboxylic acid	498-95-3	C ₆ H ₁₁ NO ₂	129.16 ^[5]
Propionyl chloride	79-03-8	C ₃ H ₅ ClO	92.52
or Propionic anhydride	123-62-6	C ₆ H ₁₀ O ₃	130.14
Triethylamine (or other non-nucleophilic base)	121-44-8	C ₆ H ₁₅ N	101.19
Dichloromethane (or other suitable solvent)	75-09-2	CH ₂ Cl ₂	84.93

Experimental Protocol

This is a generalized procedure for the N-acylation of a secondary amine. Optimization may be required.

1. Preparation:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.
- Cool the solution in an ice bath (0 °C).

2. Reaction:

- Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution.

- Slowly add propionyl chloride (1.1 equivalents) or propionic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

3. Monitoring:

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Work-up:

- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Separate the organic layer.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the solvent in vacuo to obtain the crude product.

5. Purification:

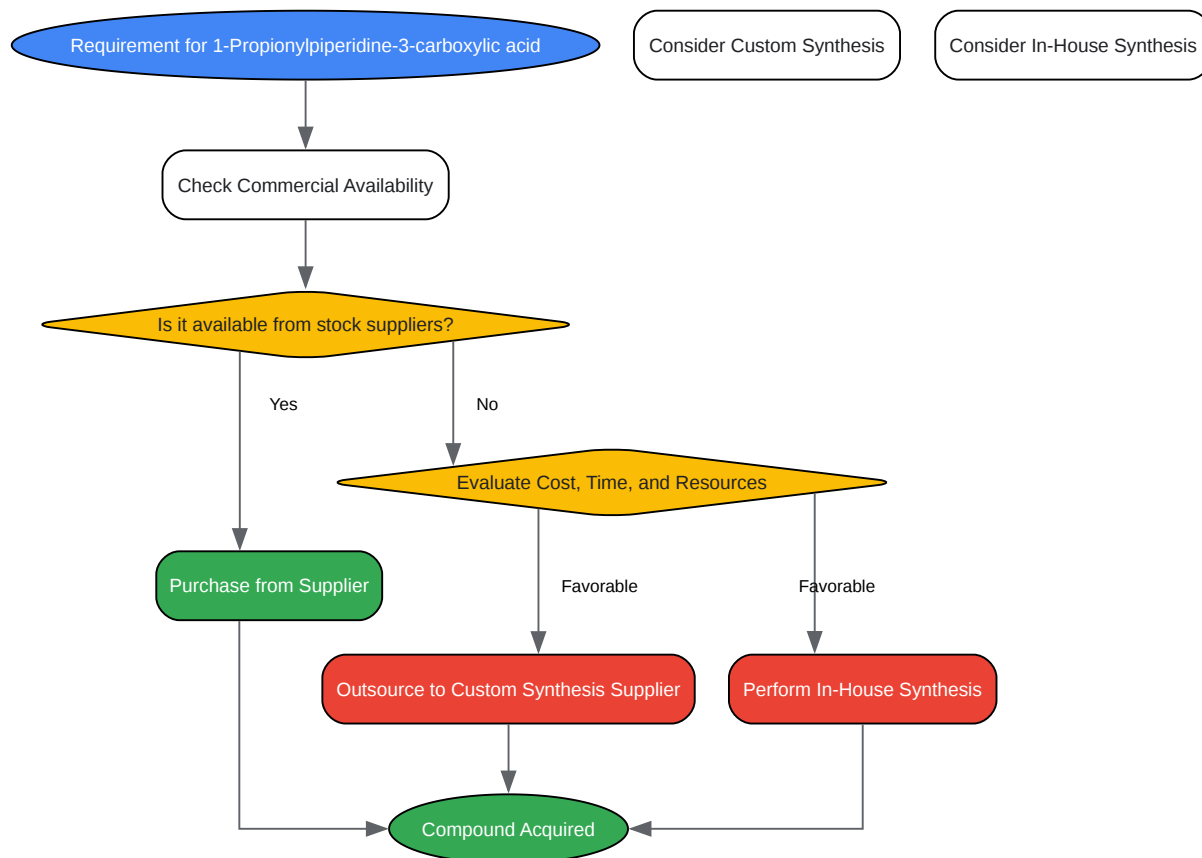
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure **1-Propionylpiperidine-3-carboxylic acid**.

6. Characterization:

- Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Diagram for Compound Acquisition

The decision-making process for acquiring **1-Propionylpiperidine-3-carboxylic acid** can be visualized as follows:



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- To cite this document: BenchChem. [commercial availability and suppliers of 1-Propionylpiperidine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284664#commercial-availability-and-suppliers-of-1-propionylpiperidine-3-carboxylic-acid]

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